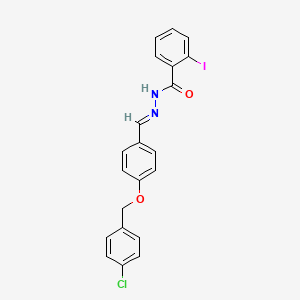![molecular formula C27H18N4O2S B12014279 (2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)
(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
- Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
- The entire compound is conjugated through a propenitrile group (C=C-C≡N).
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Benzothiazole Synthesis
- Start with o-aminothiophenol.
- Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
-
Phenylpyrazole Synthesis
- Begin with phenylhydrazine.
- React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
-
Benzodioxin Formation
- Combine the benzothiazole and phenylpyrazole intermediates.
- Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
-
Propenitrile Addition
- Finally, add propenenitrile to the compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.
Reduction: Reduction of the nitrile group or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form fused rings.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse structure.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.
: Reference: Literature search did not yield specific sources for this compound
Propriétés
Formule moléculaire |
C27H18N4O2S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+ |
Clé InChI |
CKWQFAOHJUEEDM-XMHGGMMESA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)








![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014267.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
